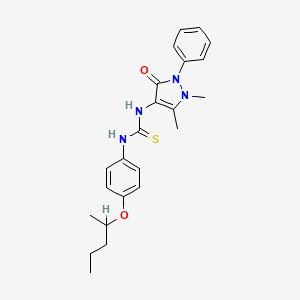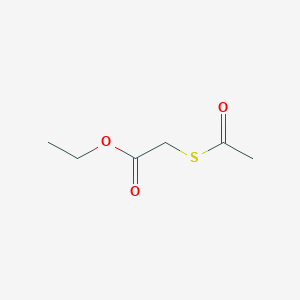
Ethyl (acetylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (acetylsulfanyl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes an acetylsulfanyl group attached to an ethyl acetate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (acetylsulfanyl)acetate can be synthesized through a series of organic reactions. One common method involves the esterification of acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluene sulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethyl (acetylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (acetylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetylsulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of ethyl (acetylsulfanyl)acetate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules. The ester bond can also be hydrolyzed, releasing acetic acid and ethanol, which can participate in further chemical reactions.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the acetylsulfanyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl acetate: An ester with an isopropyl group instead of an ethyl group.
Uniqueness
Ethyl (acetylsulfanyl)acetate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties. This group makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, compared to simpler esters like ethyl acetate.
特性
CAS番号 |
78594-34-0 |
|---|---|
分子式 |
C6H10O3S |
分子量 |
162.21 g/mol |
IUPAC名 |
ethyl 2-acetylsulfanylacetate |
InChI |
InChI=1S/C6H10O3S/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 |
InChIキー |
CSMQTMPUZCQRGB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
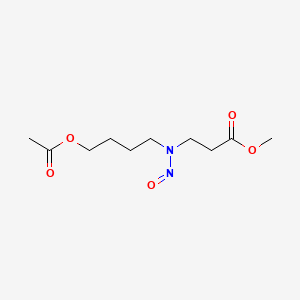
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

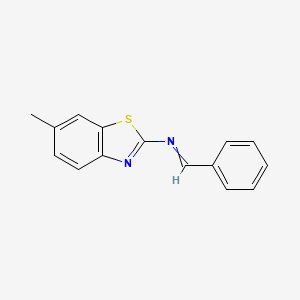
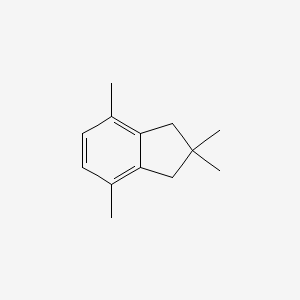

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
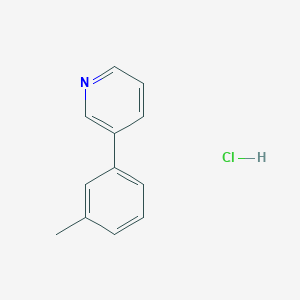
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
